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molecular formula C8H15NO3 B1581121 4-Morpholinepropanoic acid, methyl ester CAS No. 33611-43-7

4-Morpholinepropanoic acid, methyl ester

Cat. No. B1581121
M. Wt: 173.21 g/mol
InChI Key: YMSLLIGKMYXCPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05142056

Procedure details

A solution of 4.9 ml (56 mmol) of morpholine in 50 ml of dichloromethane was treated dropwise with 5.0 ml (56 mmol) of methyl acrylate. The resulting solution was allowed to stand at ambient temperature for 3 days, after which it was concentrated in vacuo to an oil. Chromatography on silica gel using 0.5% methanol/2% isopropylamine in chloroform provided 9.54 g (99%) of the desired compound as a colorless liquid.
Quantity
4.9 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[C:7]([O:11][CH3:12])(=[O:10])[CH:8]=[CH2:9]>ClCCl>[N:1]1([CH2:9][CH2:8][C:7]([O:11][CH3:12])=[O:10])[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
4.9 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
5 mL
Type
reactant
Smiles
C(C=C)(=O)OC
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
after which it was concentrated in vacuo to an oil

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
N1(CCOCC1)CCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 9.54 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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